4,5-dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
4,5-Dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound characterized by its aromatic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzaldehyde to produce 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a condensation reaction with 4-isopropylaniline under acidic conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride or hydrogenation catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4,5-dimethoxy-2-amino-N-[4-(propan-2-yl)phenyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of the amide.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Contains a chloroformate group, used for protecting amines.
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure with a carboxylic acid group.
Uniqueness
4,5-Dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)12-5-7-13(8-6-12)19-18(21)14-9-16(24-3)17(25-4)10-15(14)20(22)23/h5-11H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVBKPDJRVNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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